Bent-Core Liquid Crystalline Phase Behavior
In liquid crystalline formulations, the central 1,3-diphenylbenzo[c]thiophene unit imparts a bent molecular geometry yet paradoxically yields rod-like liquid crystalline phases (nematic, smectic A, smectic C), in contrast to the polar banana phases typically observed with other bent-core structures [1]. This behavior differs from systems employing linear benzo[b]thiophene or simple 2,5-diphenylthiophene central units, which lack the combination of bent geometry and rod-like phase organization.
| Evidence Dimension | Liquid crystalline phase type and molecular geometry |
|---|---|
| Target Compound Data | Bent molecular geometry (central 1,3-diphenylbenzo[c]thiophene unit); exhibits rod-like LC phases: nematic, smectic A, smectic C |
| Comparator Or Baseline | 2,5-disubstituted thiophene (bending angle ~154°) yields bent-core liquid crystalline phases; linear benzo[b]thiophene yields rod-like geometry and phases |
| Quantified Difference | Bending angle not quantified for target, but geometry confirmed as bent; phase outcome differs qualitatively from typical bent-core mesogens |
| Conditions | Liquid crystalline compounds synthesized with terminal fluoroalkyl and/or chiral chains; mesomorphic properties characterized by polarizing optical microscopy and DSC |
Why This Matters
For researchers designing liquid crystalline materials, this compound provides a unique scaffold that decouples molecular bending angle from mesophase type, enabling access to fluorescent rod-like phases without the complex polar switching associated with conventional bent-core mesogens.
- [1] Kozmík, V., et al. (2010). [2]Benzothiophene bent-shaped liquid crystals. Liquid Crystals, 37(12). View Source
